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Compound of Interest

Compound Name: LPK-26 hydrochloride

Cat. No.: B1656044

An In-depth Examination of a Potent Kappa-Opioid Receptor Agonist with Low Dependence
Potential

This technical guide provides a comprehensive overview of LPK-26 hydrochloride, a selective
kappa-opioid receptor (KOR) agonist. LPK-26 hydrochloride has demonstrated potent
antinociceptive effects with a significantly lower potential for physical dependence compared to
traditional opioids, making it a compound of high interest for the development of novel
analgesics. This document is intended for researchers, scientists, and drug development
professionals, offering detailed information on its physicochemical properties, mechanism of
action, and relevant experimental protocols.

Core Compound Data

LPK-26 hydrochloride is a derivative of ICI-199441 and an analog of the classic kappa
agonist (-)U50,488H.[1] Its chemical and physical properties are summarized below.
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Property Value Reference(s)
CAS Number 492451-07-7 [11[2][3][41[5]16]
Molecular Weight 391.76 g/mol [11[2][5]
Molecular Formula C18H24CIl2N20-HCI [2][41[5]

2-(3,4-Dichlorophenyl)-N-
methyl-N-[(1S)-1-(2-

Synonyms isopropyl)-2-(1-(3- [1112]
pyrrolinyl))ethyllacetamide
hydrochloride

Mechanism of Action and Receptor Affinity

LPK-26 acts as a potent and selective agonist at the kappa-opioid receptor. Opioid receptors,
including the kappa subtype, are G-protein coupled receptors (GPCRSs).[4] The binding of an
agonist like LPK-26 to the KOR initiates a conformational change in the receptor, leading to the
activation of associated intracellular signaling pathways.

The primary signaling cascade involves the activation of heterotrimeric Gi/o proteins.[4] This
leads to the dissociation of the Ga and Gy subunits, which then modulate the activity of
downstream effectors. Key downstream events include the inhibition of adenylyl cyclase, which
reduces intracellular cyclic AMP (CAMP) levels, and the modulation of ion channel activity, such
as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the
inhibition of voltage-gated calcium channels.[7] These actions collectively lead to a
hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which
underlies the analgesic effects.

In addition to the canonical G-protein signaling, KOR activation can also engage the (3-arrestin
pathway, which is involved in receptor desensitization, internalization, and can also initiate
distinct signaling cascades.[2][8] The balance between G-protein and B-arrestin signaling can
influence the therapeutic and adverse effect profiles of KOR agonists.

Receptor Binding Affinity and Functional Potency
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Studies have demonstrated the high affinity and selectivity of LPK-26 for the kappa-opioid

receptor. The following table summarizes key quantitative data regarding its receptor binding

and functional activity.

Parameter

Value

Description

Reference(s)

Ki (k-opioid receptor)

0.64 nM

Dissociation constant
for binding to the
kappa-opioid receptor,

indicating high affinity.

[2](3]

Ki (p-opioid receptor)

1170 nM

Dissociation constant
for binding to the mu-
opioid receptor,

indicating low affinity.

[2](3]

Ki (d-opioid receptor)

>10,000 nM

Dissociation constant
for binding to the
delta-opioid receptor,
indicating very low

affinity.

[2](3]

ECso ([>*S]GTPYS
binding)

0.0094 nM

Half maximal effective
concentration for
stimulating the binding
of [3>S]GTPyS to G-

proteins.

[2](3]

EDso (Hot Plate Test,

mice)

0.049 mg/kg

Half maximal effective
dose for producing an
antinociceptive effect

in the hot plate test.

[2]

EDso (Acetic Acid
Writhing Test, mice)

0.0084 mg/kg

Half maximal effective
dose for reducing the
number of writhes in
the acetic acid-

induced writhing test.

[2]
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Signaling Pathway

The signaling pathway initiated by LPK-26 binding to the kappa-opioid receptor is depicted
below.
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Caption: LPK-26 activates the KOR, leading to G-protein and (-arrestin signaling.

Experimental Protocols

Detailed methodologies for key in vivo analgesic and physical dependence assays are
provided below.
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Hot Plate Test for Antinociception

This test assesses the central antinociceptive activity of a compound by measuring the latency

of a mouse to react to a thermal stimulus.

Experimental Workflow:
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Acclimatize mice to
testing environment
Determine baseline latency
on hot plate (52-55°C)
Administer LPK-26 or vehicle
(e.g., intraperitoneally)
Waiting period for drug absorption
(e.g., 30 minutes)

Place mouse on hot plate and
measure reaction latency
Record latency (paw licking or jumping).
Apply cut-off time (e.g., 30-60s)

'

Analyze data:
Compare latencies between
treated and vehicle groups

Click to download full resolution via product page

Caption: Workflow for the hot plate antinociception assay.
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Detailed Methodology:

Animals: Male ICR or C57BL/6 mice (20-25 g) are commonly used.

Apparatus: A commercially available hot plate apparatus maintained at a constant
temperature (e.g., 52 £ 0.5°C or 55 + 0.5°C).[9]

Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before
the experiment.[9]

Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. The
latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded.
A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[10]

Drug Administration: Administer LPK-26 hydrochloride or vehicle control via the desired
route (e.g., intraperitoneal or subcutaneous injection).

Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the
mouse back on the hot plate and measure the reaction latency as described for the baseline.

Data Analysis: The antinociceptive effect is typically expressed as the increase in latency
compared to baseline or as a percentage of the maximum possible effect (%MPE),
calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Acetic Acid-Induced Writhing Test

This assay evaluates peripheral analgesic activity by quantifying the reduction in abdominal

constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Experimental Workflow:
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Administer LPK-26, vehicle,
or positive control (e.g., diclofenac)

:
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(e.g., 30-60 minutes)

:

Inject 0.6% acetic acid
intraperitoneally (10 ml/kg)

:

Glace mouse in observation chambeg

and wait 5 minutes

:

Count the number of writhes
over a 10-20 minute period

:

Analyze data:
Calculate mean writhes and
percentage inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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